6-(Pentyloxy)pyridin-3-amine

Description

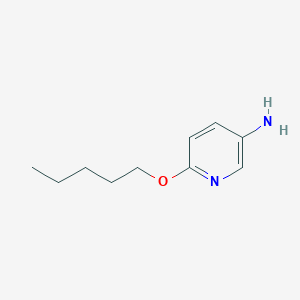

6-(Pentyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines It is characterized by a pyridine ring substituted with a pentyloxy group at the 6-position and an amino group at the 3-position

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

6-pentoxypyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7,11H2,1H3 |

InChI Key |

ZHHNNJUALXMOPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyridin-3-amine with pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Pentyloxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkoxy-substituted pyridines.

Scientific Research Applications

6-(Pentyloxy)pyridin-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Pentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-(Benzyloxy)pyridin-3-amine

- 6-(Methoxy)pyridin-3-amine

- 6-(Ethoxy)pyridin-3-amine

Comparison

Compared to its analogs, 6-(Pentyloxy)pyridin-3-amine has a longer alkoxy chain, which can influence its physical and chemical properties. This difference can affect its solubility, reactivity, and interaction with biological targets, making it unique for specific applications.

Biological Activity

6-(Pentyloxy)pyridin-3-amine is a chemical compound characterized by a pyridine ring substituted with a pentyloxy group and an amino group at the 3-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 194.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological research.

Chemical Structure and Properties

The structure of this compound includes a five-carbon alkyl chain (pentyloxy) linked to the nitrogen atom of the pyridine, which influences its chemical properties and biological activities. The substitution pattern on the pyridine ring is crucial, as it confers distinct chemical and biological properties compared to similar compounds.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 5-Methyl-6-(pentyloxy)pyridin-3-amine | Methyl group at position 5 alongside pentyloxy | Distinct methyl substitution enhances lipophilicity |

| 5-Methyl-6-(butyloxy)pyridin-3-amine | Butyloxy group instead of pentyloxy | Shorter alkyl chain may affect solubility |

| 2-(Tert-pentyloxy)pyridin-3-amine | Tert-pentyloxy group at position 2 | Different steric effects due to tert-butyl group |

| 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine | Pteridin structure with multiple substitutions | Broader functionalization potential |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and receptor binding. It has been investigated for its potential role as a ligand in biochemical assays, where it may modulate enzyme activity or influence signaling pathways. The specific biological effects depend on the target molecules and pathways involved, suggesting its utility in pharmacological research.

Enzyme Interaction Studies

This compound has been utilized in studies focusing on its binding affinity with specific enzymes or receptors. These studies help elucidate its mechanism of action, potentially leading to the development of new therapeutic agents. For instance, it has been shown to influence conformational changes in target proteins or compete with natural substrates, thereby impacting biological outcomes.

Case Study: Enzyme Modulation

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The compound was found to enhance the activity of certain enzymes while inhibiting others, suggesting a dual role that could be exploited for therapeutic purposes.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as a modulator of enzyme activity through competitive inhibition or allosteric modulation. This interaction can lead to alterations in signaling pathways that are critical for various physiological processes.

Pharmacological Potential

Given its unique structural features and biological activity, this compound shows promise as a candidate for drug development. Its ability to interact with multiple targets suggests that it may have applications in treating conditions related to enzyme dysfunctions or receptor anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.